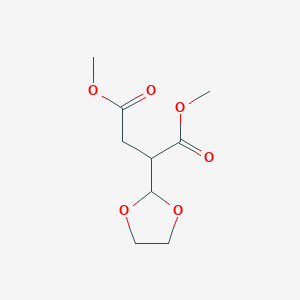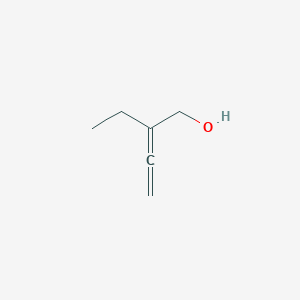![molecular formula C8H18O4 B14150126 2-[4-(2-Hydroxyethoxy)butoxy]ethanol CAS No. 61886-16-6](/img/structure/B14150126.png)
2-[4-(2-Hydroxyethoxy)butoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Hydroxyethoxy)butoxy]ethanol is an organic compound with the molecular formula C8H18O4 . It is a colorless liquid that is often used as a solvent in various industrial applications. The compound is known for its ability to dissolve both polar and non-polar substances, making it a versatile solvent in chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethoxy)butoxy]ethanol typically involves the reaction of butylene oxide with ethylene glycol . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
C4H8O+C2H6O2→C8H18O4
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, helps in obtaining the desired compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Hydroxyethoxy)butoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and esters.
Aplicaciones Científicas De Investigación
2-[4-(2-Hydroxyethoxy)butoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a medium for cell culture.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Applied in the production of paints, coatings, and cleaning agents due to its excellent solvent properties
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Hydroxyethoxy)butoxy]ethanol primarily involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl groups in the compound facilitate these interactions, allowing it to dissolve a wide range of substances. This property makes it an effective solvent in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Butoxyethoxy)ethanol: Similar in structure but with different alkyl chain lengths.
2-(2-Ethoxyethoxy)ethanol: Another glycol ether with different solubility properties.
2-(2-Chloroethoxy)ethanol: Contains a chlorine atom, making it more reactive in certain chemical reactions.
Uniqueness
2-[4-(2-Hydroxyethoxy)butoxy]ethanol is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This balance allows it to act as a versatile solvent in various applications, making it distinct from other similar compounds.
Propiedades
Número CAS |
61886-16-6 |
|---|---|
Fórmula molecular |
C8H18O4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethoxy)butoxy]ethanol |
InChI |
InChI=1S/C8H18O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,1-8H2 |
Clave InChI |
FLJXWORIHUVFMB-UHFFFAOYSA-N |
SMILES canónico |
C(CCOCCO)COCCO |
Números CAS relacionados |
61886-16-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




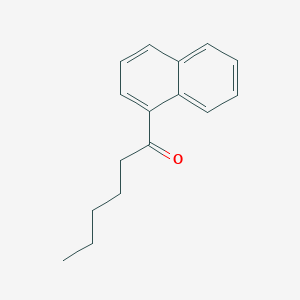
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
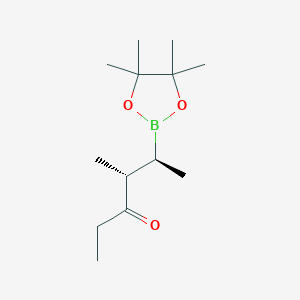
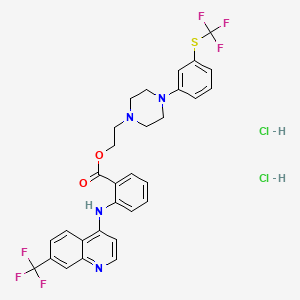
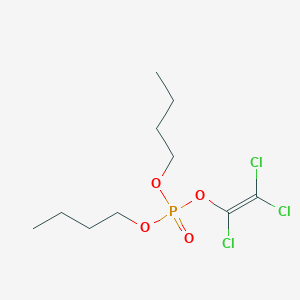
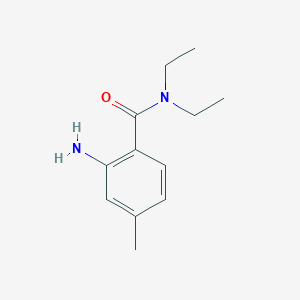
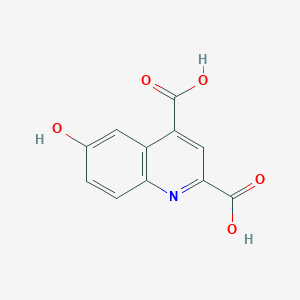
![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
